molecular formula C19H19N5O2 B2375466 (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034290-74-7

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2375466
CAS No.: 2034290-74-7
M. Wt: 349.394
InChI Key: YAEFUKKJPRMNDL-UHFFFAOYSA-N
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Description

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methoxy group, a triazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and triazole intermediates, followed by their coupling through a series of reactions.

    Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis. The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Preparation of Triazole Intermediate:

    Coupling Reaction: The final step involves coupling the pyridine and triazole intermediates with the pyrrolidine ring. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
  • (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)methanone
  • (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)morpholin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct interactions with molecular targets, leading to its potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-26-18-8-7-15(11-20-18)19(25)23-10-9-16(12-23)24-13-17(21-22-24)14-5-3-2-4-6-14/h2-8,11,13,16H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEFUKKJPRMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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